(2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(furan-3-yl)methanone
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Overview
Description
“(2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(furan-3-yl)methanone” is a chemical compound that contains a thiazolidine motif . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .
Synthesis Analysis
Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . A simple, proficient, less wasteful, cost-effective, one-pot mechanism has been described for the formation of bioactive 2-((substituted)-2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-ones .Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The molecular structure of “this compound” would be similar, with additional functional groups attached.Scientific Research Applications
Antimicrobial Applications
Compounds structurally related to "(2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(furan-3-yl)methanone" have been explored for their antimicrobial properties. For instance, novel thiazolidinone derivatives exhibited promising antimicrobial activity against various bacterial and fungal strains, indicating their potential as therapeutic agents in combating infectious diseases (Raghav, Upadhyay, & Upadhyay, 2013).
Anticancer and Antiangiogenic Effects
Research into thioxothiazolidin-4-one derivatives, structurally similar to the compound , has demonstrated significant anticancer and antiangiogenic effects in mouse models. These studies underscore the compounds' potential in inhibiting tumor growth and angiogenesis, suggesting a promising avenue for cancer therapy development (Chandrappa et al., 2010).
Anti-inflammatory Properties
The synthesis and evaluation of thiazolopyrimidine derivatives have revealed notable anti-inflammatory and antinociceptive activities. These findings point to the therapeutic potential of such compounds in managing pain and inflammation, offering alternatives to existing treatments (Selvam et al., 2012).
Antioxidant Activity
A study on the synthesis of urea, thiourea, and selenourea derivatives with thiazole moieties highlighted their in vitro antioxidant activity. This research illuminates the role of these compounds in combating oxidative stress, contributing to the development of novel antioxidant therapies (Reddy et al., 2015).
Future Directions
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Properties
IUPAC Name |
[2-(3,4-dichlorophenyl)-1,3-thiazolidin-3-yl]-(furan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2S/c15-11-2-1-9(7-12(11)16)14-17(4-6-20-14)13(18)10-3-5-19-8-10/h1-3,5,7-8,14H,4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKNAZJYDAWWCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=COC=C2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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